molecular formula C10H8ClN3O2 B13006708 Ethyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate

Ethyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate

Cat. No.: B13006708
M. Wt: 237.64 g/mol
InChI Key: BIYHAVZSUOOKMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Ethyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including substitution and rearrangement reactions. The Dimroth rearrangement is a notable reaction for this compound, where the heterocyclic ring undergoes nucleophilic attack, followed by electrocyclic ring opening and closure . Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Ethyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one . These compounds share similar biological activities but differ in their specific molecular targets and mechanisms of action. For example, pyrido[2,3-d]pyrimidin-5-one derivatives are known for their antiproliferative properties, while pyrido[2,3-d]pyrimidin-7-one derivatives are notable for their tyrosine kinase inhibitory activity .

Conclusion

This compound is a valuable compound in medicinal chemistry due to its diverse biological activities and potential applications in drug development. Its unique chemical structure and ability to undergo various reactions make it a versatile scaffold for designing new therapeutic agents.

Properties

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

ethyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate

InChI

InChI=1S/C10H8ClN3O2/c1-2-16-10(15)9-13-7(11)6-4-3-5-12-8(6)14-9/h3-5H,2H2,1H3

InChI Key

BIYHAVZSUOOKMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC=N2)C(=N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.